

# A Comprehensive Technical Guide to 2-Benzyloxy-5-trifluoromethylphenylboronic acid

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## Compound of Interest

Compound Name: 2-Benzyloxy-5-trifluoromethylphenylboronic acid

Cat. No.: B1344664

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 612833-41-7

This technical guide provides an in-depth overview of **2-Benzyloxy-5-trifluoromethylphenylboronic acid**, a key building block in modern organic synthesis. This document outlines its chemical and physical properties, safety information, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and visualizations are provided to support researchers in its effective utilization.

## Chemical and Physical Properties

**2-Benzyloxy-5-trifluoromethylphenylboronic acid** is a white to off-white solid.<sup>[1]</sup> Its structural and physical properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.

Property	Value	Reference
CAS Number	612833-41-7	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C14H12BF3O3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	296.05 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Purity	>97%	<a href="#">[5]</a>
Boiling Point	434.875 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.339 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	216.805 °C	<a href="#">[3]</a>
pKa	7.59 ± 0.53 (Predicted)	<a href="#">[3]</a>
Storage Temperature	2-8°C	<a href="#">[3]</a>

## Safety and Handling

Proper handling of **2-Benzyloxy-5-trifluoromethylphenylboronic acid** is crucial to ensure laboratory safety. The compound is classified as an irritant and may be harmful if ingested or inhaled.[\[2\]](#)

Hazard Information	Precautionary Measures
Causes skin irritation. <a href="#">[1]</a>	Wash hands and face thoroughly after handling. <a href="#">[1]</a>
Causes serious eye irritation. <a href="#">[1]</a>	Wear protective gloves and eye protection. <a href="#">[1]</a>
May cause respiratory irritation.	Use only outdoors or in a well-ventilated area. <a href="#">[6]</a>
Harmful if swallowed.	Do not eat, drink or smoke when using this product.

First Aid Measures:

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][7]
- In case of skin contact: Wash off with soap and plenty of water.[7]
- If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[6][7]
- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

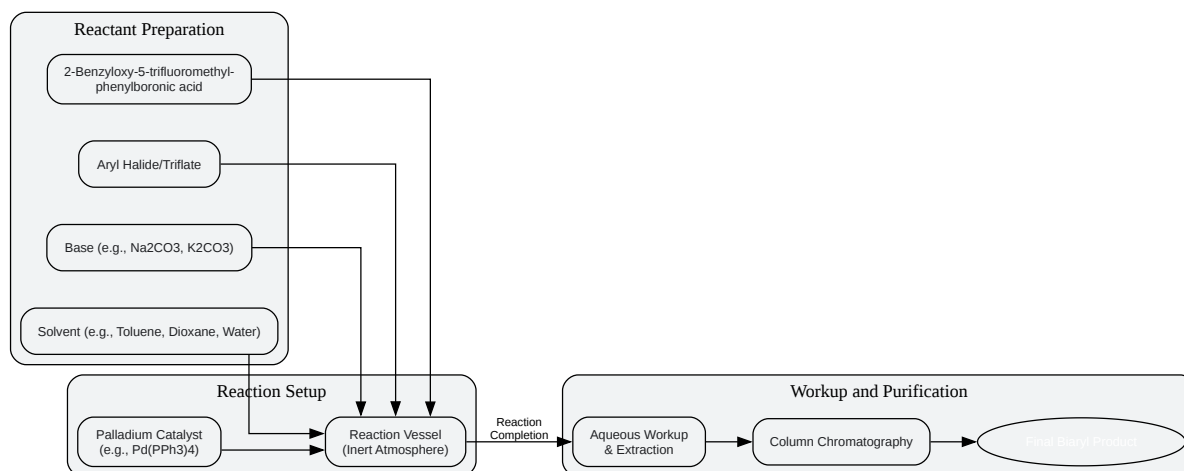
Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.[1][2][8][6][7]

## Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of **2-Benzyloxy-5-trifluoromethylphenylboronic acid** lies in its application as a versatile intermediate in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common scaffolds in pharmaceuticals and functional materials.[10]

The trifluoromethyl group in the 5-position and the benzyloxy group in the 2-position of the phenyl ring provide unique electronic and steric properties that can be exploited to synthesize complex molecular architectures. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the molecule and is often incorporated into drug candidates to enhance properties such as metabolic stability and bioavailability.[11]

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing a phenylboronic acid.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

While specific protocols for **2-Benzyloxy-5-trifluoromethylphenylboronic acid** are often substrate-dependent, the following provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction adapted from established methodologies.<sup>[12][13]</sup>

General Protocol for Suzuki-Miyaura Cross-Coupling:

- **Reactant Preparation:** In a clean, dry reaction vessel, combine **2-Benzyloxy-5-trifluoromethylphenylboronic acid** (1.0 eq), the desired aryl halide or triflate (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

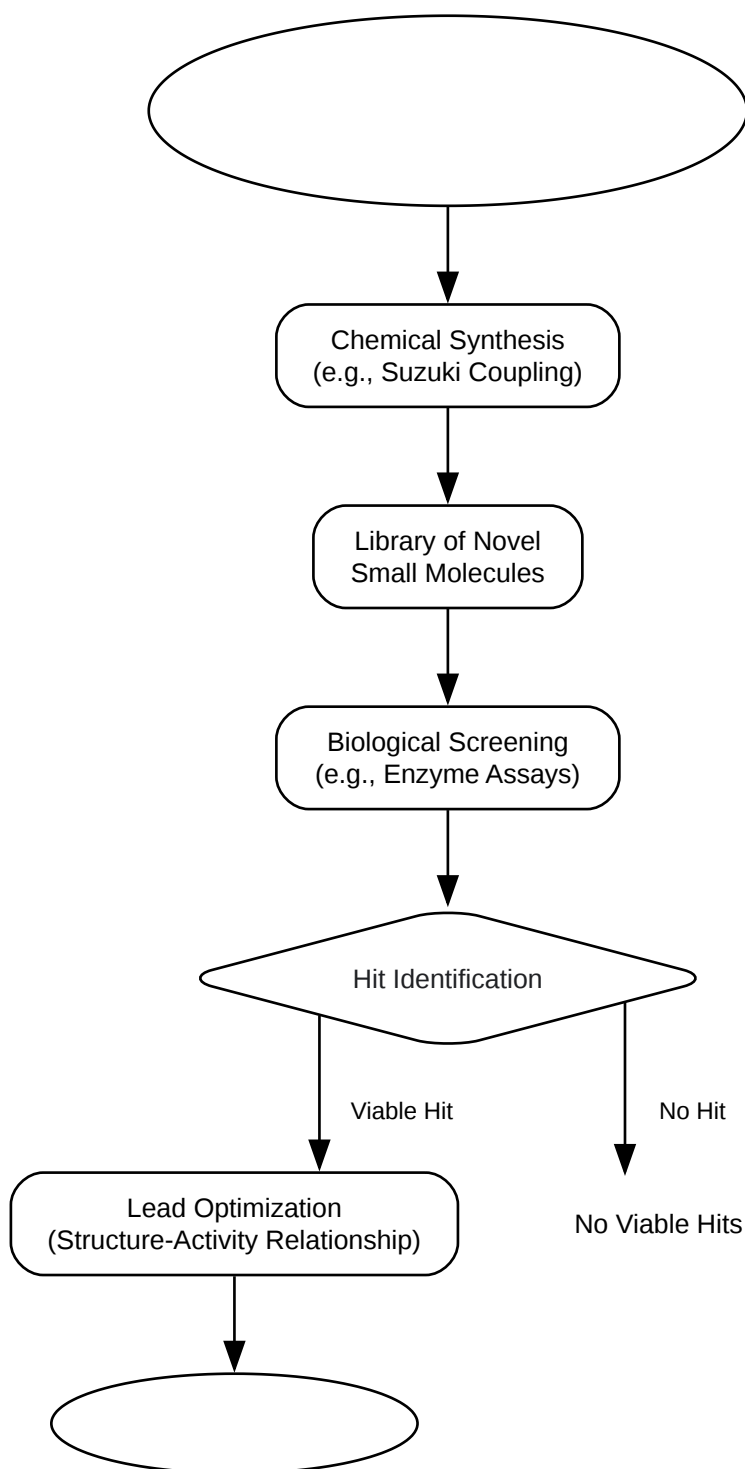
- **Inert Atmosphere:** Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Add an appropriate degassed solvent (e.g., a mixture of toluene and water). To this stirring mixture, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired biaryl product.

## Signaling Pathways and Drug Discovery Applications

Boronic acids as a class of compounds are known to be inhibitors of certain enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue. While there is no specific signaling pathway directly attributed to **2-Benzyloxy-5-trifluoromethylphenylboronic acid** in the available literature, its utility as a synthetic intermediate allows for the creation of more complex molecules that may target various biological pathways.

For instance, a study on the discovery of novel multifunctional agents for the treatment of Parkinson's disease involved the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives.<sup>[14]</sup> Although not the exact same molecule, the synthesis utilized a similar benzyloxy-phenyl intermediate, highlighting the relevance of this structural motif in medicinal chemistry. The resulting compounds were evaluated as potent and selective MAO-B inhibitors.<sup>[14]</sup>

The logical flow for the application of this boronic acid in a drug discovery context can be visualized as follows:



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Caption: Logical flow from starting material to drug candidate in a discovery program.

In conclusion, **2-Benzyloxy-5-trifluoromethylphenylboronic acid** is a valuable and versatile reagent for synthetic chemists. Its well-defined properties and reactivity in robust reactions like the Suzuki-Miyaura coupling make it an important tool in the synthesis of complex organic molecules for a wide range of applications, including the development of new therapeutic agents. Researchers using this compound should adhere to strict safety protocols and can utilize the provided experimental guidelines as a starting point for their synthetic endeavors.

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